2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

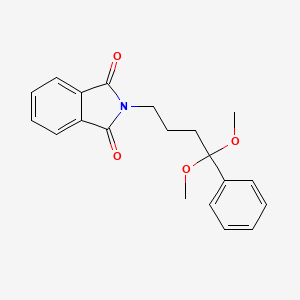

2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a central isoindole-1,3-dione core substituted with a 4,4-dimethoxy-4-phenylbutyl chain. This structural motif confers unique physicochemical properties, including enhanced lipophilicity due to the phenyl and dimethoxy groups, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

2-(4,4-dimethoxy-4-phenylbutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-24-20(25-2,15-9-4-3-5-10-15)13-8-14-21-18(22)16-11-6-7-12-17(16)19(21)23/h3-7,9-12H,8,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXQQBFHXVGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the isoindole core, which can be derived from phthalic anhydride and an appropriate amine.

Formation of the Butyl Chain: The butyl chain with the phenyl and methoxy groups can be synthesized separately through a series of reactions, including Friedel-Crafts alkylation and etherification.

Coupling Reaction: The final step involves coupling the butyl chain to the isoindole core using a suitable coupling reagent under controlled conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoindole core can be reduced to form dihydro or tetrahydro derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

Reduction: Formation of dihydro or tetrahydro isoindole derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The phenyl and methoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. The isoindole core can interact with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Molecular Modeling and Binding Insights

Docking studies of Compound 18 (4-methoxy-isoindole-dione) revealed critical interactions with PDE10A, including:

- Hydrogen bonding between the methoxy group and Thr684.

- π-π stacking of the benzimidazole ring with Phe719 . For the target compound, the dimethoxy-phenyl group may substitute these interactions by forming hydrophobic contacts or hydrogen bonds via methoxy oxygen atoms, though empirical validation is required.

Biological Activity

The compound 2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione , also known as a derivative of isoindole, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its isoindole backbone and a phenylbutyl side chain with methoxy groups. This unique configuration may contribute to its biological effects.

Structural Formula

Anticancer Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Breast Cancer Cells

In a notable study, a series of isoindole derivatives were synthesized and evaluated for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that certain derivatives displayed significant cytotoxicity:

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 17 | MCF-7 | 5.2 | Topoisomerase I Inhibition |

| 18 | MDA-MB-468 | 3.8 | Apoptosis Induction |

These findings suggest that This compound may share similar mechanisms of action due to structural similarities with these active derivatives .

Anti-inflammatory Effects

Beyond its anticancer potential, this compound has also been investigated for anti-inflammatory properties. Isoindole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Experimental Findings

A study assessed the effects of isoindole derivatives on TNF-alpha-induced inflammation in human fibroblast cells:

| Compound ID | Cytokine Level Reduction (%) | Concentration (µM) |

|---|---|---|

| 5 | 70 | 10 |

| 6 | 65 | 10 |

These results underscore the potential of isoindole derivatives as therapeutic agents for inflammatory conditions .

The biological activity of This compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Many isoindole derivatives inhibit topoisomerase I and II, enzymes critical for DNA replication and transcription.

- Apoptosis Induction : Compounds have been shown to promote apoptosis in cancer cells through various pathways including caspase activation.

- Cytokine Modulation : They can modulate the expression of inflammatory cytokines, thereby reducing inflammation.

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione, and what reaction conditions critically influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with a primary amine to form a Schiff base intermediate.

- Cyclization : Using acid or base catalysis to form the isoindole-dione core.

- Functionalization : Introducing the 4,4-dimethoxy-4-phenylbutyl group via nucleophilic substitution or alkylation.

Key factors affecting yield include: - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

- Catalysts : Lewis acids like BF₃·Et₂O improve cyclization efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during condensation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure, focusing on aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.2–3.8 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtained .

Q. How should researchers design initial biological activity screening for this compound?

Methodological Answer:

- In vitro assays :

- Antioxidant Activity : DPPH radical scavenging assay at concentrations of 10–100 µM .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) to determine IC₅₀ values .

- Dosage : Use a gradient (1–100 µM) to establish dose-response relationships .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent (DMF vs. THF), catalyst loading (5–20 mol%), and temperature (40–100°C) .

- Continuous Flow Chemistry : Explore microreactors to enhance heat/mass transfer and reduce reaction time .

- Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for higher recovery .

Q. How to resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Replicate Studies : Ensure identical assay conditions (pH, temperature, cell lines) .

- Purity Verification : Re-analyze the compound via HPLC and NMR to rule out impurities .

- Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., DCFH-DA) to distinguish antioxidant/pro-oxidant behavior in live cells .

Q. What methodologies are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

- Degradation Studies :

- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor via LC-MS for breakdown products .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation kinetics .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to measure bioconcentration factors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .

- QSAR Models : Train models on isoindole-dione derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What safety protocols are essential for handling this compound in advanced research?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal exposure) .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation hazards .

- Waste Disposal : Neutralize with 10% NaOH before disposal in designated chemical waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.